molecular formula C20H18N4O B2614660 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-61-4

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2614660
CAS No.: 1257546-61-4
M. Wt: 330.391
InChI Key: QNUFVZGSMOTQJH-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies. For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . Another study reported the synthesis of a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds have been studied extensively. For instance, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antiviral Applications

Research has demonstrated the potential of benzimidazole derivatives as antiviral agents. For example, a series of imidazo[1,2-a]pyridines structurally related to benzimidazoles was designed and tested for antirhinovirus activities. These compounds showed strong antiviral activity, indicating their potential in treating viral infections (Hamdouchi et al., 1999).

Antimicrobial and Antifungal Activities

Compounds with the benzimidazole moiety have also been synthesized and evaluated for their antimicrobial and antifungal properties. A study on novel imidazole derivatives highlighted their significant activity against Candida albicans and Candida krusei, suggesting their utility in combating drug-resistant fungal infections (Altındağ et al., 2017). Another study focused on synthesizing benzimidazole-based derivatives for antibacterial purposes, revealing compounds with promising antibacterial activity, thus contributing to the development of new antibacterial agents (Gullapelli et al., 2014).

Anticancer Activity

The benzimidazole backbone is also central to the design of anticancer agents. For instance, the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides and their evaluation against various cancer cell lines have shown promising results, with specific compounds exhibiting high activity against cervical and breast carcinoma cells (Boddu et al., 2018).

Antioxidant Activities

Investigations into the antioxidant properties of benzimidazole derivatives have also been conducted, with some studies synthesizing and characterizing compounds for their potential antioxidant activity. This research indicates that benzimidazole derivatives could play a significant role in developing new antioxidant therapies (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of imidazole-containing compounds often involves their interaction with biological targets. For example, the most promising anticancer derivatives were further docked to study their binding efficacy to the active site of the cyclin-dependent kinase-8 .

Safety and Hazards

The safety and hazards of imidazole-containing compounds depend on their specific structures and applications. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The development of novel antimicrobial and cytotoxic agents based on imidazole-containing compounds is a focus of current research . These compounds have shown significant potential in combating life-threatening microbial infections and treating various diseases .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-20(21-14-18-22-16-10-4-5-11-17(16)23-18)19(24-12-6-7-13-24)15-8-2-1-3-9-15/h1-13,19H,14H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUFVZGSMOTQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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